

An In-depth Technical Guide to 2C-B-Fly

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Compound of Interest

Compound Name: **2C-B-Fly**

Cat. No.: **B122744**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic psychedelic compound **2C-B-Fly**, focusing on its chemical identity, pharmacological properties, and the analytical and synthetic methodologies associated with it. The information is intended for a scientific audience and aims to be a valuable resource for research and development in the fields of pharmacology, neuroscience, and forensic science.

Chemical Identification and Properties

2C-B-Fly is a psychedelic phenethylamine and a member of the "FLY" series of compounds, which are rigid analogs of the 2C family of psychedelics. The defining structural feature of the FLY compounds is the fusion of the methoxy groups of the parent 2C molecule into dihydrofuran rings, which flank the central benzene ring. This structural constraint is believed to enhance potency and receptor selectivity.

The definitive chemical identifiers for **2C-B-Fly** are crucial for accurate research and regulatory purposes.

Identifier	Value
IUPAC Name	2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine
CAS Number	178557-21-6 (for hydrochloride salt)
Chemical Formula	$C_{12}H_{14}BrNO_2$ (Freebase) $C_{12}H_{15}BrCINO_2$ (Hydrochloride)
Molecular Weight	284.15 g/mol (Freebase) 320.61 g/mol (Hydrochloride)
Synonyms	2C-B-FLY, 8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-ethanamine

Pharmacology

The primary mechanism of action for **2C-B-Fly**'s psychoactive effects is its interaction with serotonin receptors, particularly the 5-HT₂ subfamily. It is classified as a potent partial agonist at these receptors.[\[1\]](#)[\[2\]](#)

Receptor Binding Affinity

Quantitative data on the binding affinity of **2C-B-Fly** for various serotonin receptors is limited. However, it is known to have a high affinity for the 5-HT_{2a}, 5-HT_{2e}, and 5-HT_{2o} receptors.[\[2\]](#) Unusually for a 2C-type compound, it also demonstrates high affinity for the 5-HT_{1o} receptor.[\[1\]](#) The table below summarizes the known receptor binding profile.

Receptor Subtype	Binding Affinity (K_i , nM)	Notes
5-HT _{2a}	High Affinity	Primary target for psychedelic effects.
5-HT _{2e}	High Affinity	
5-HT _{2o}	High Affinity	
5-HT _{1a}	Weak Affinity	[1]
5-HT _{1e}	Weak Affinity	[1]
5-HT _{1o}	High Affinity	[1]
5-HT _{1e}	Weak Affinity	[1]

Note: Specific K_i values for **2C-B-Fly** are not consistently reported in publicly available literature. The affinities are described qualitatively based on available data.

Signaling Pathway

As a partial agonist of the 5-HT_{2a} receptor, **2C-B-Fly** is understood to initiate its intracellular signaling cascade through the Gq/11 protein pathway.[\[3\]](#) Activation of the 5-HT_{2a} receptor leads to the dissociation of the G_q subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses that are believed to underlie the compound's psychedelic effects.[\[3\]](#)[\[4\]](#)

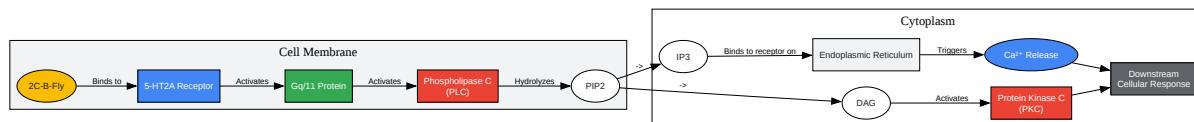
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Figure 1: 5-HT2A Receptor Gq/11 Signaling Pathway.

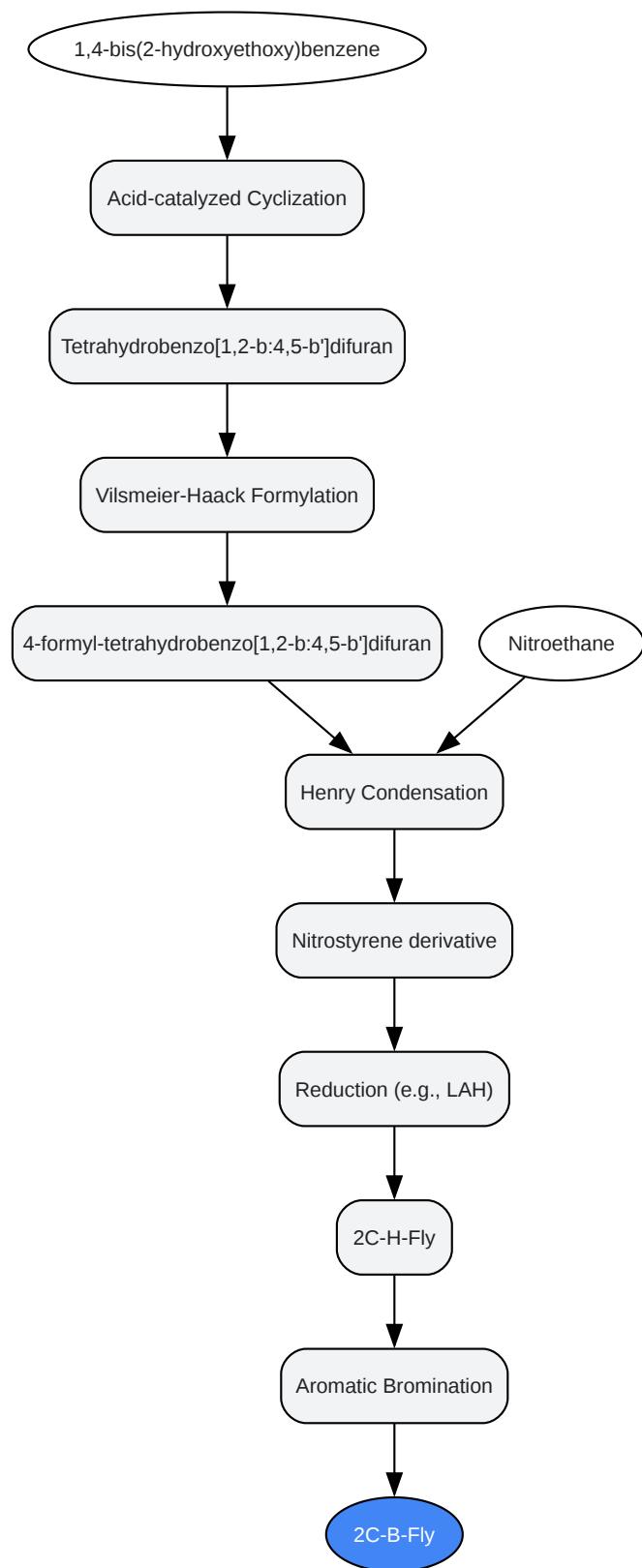
Experimental Protocols

Synthesis Workflow

The synthesis of **2C-B-Fly** was first reported by Aaron Monte in 1996. The general synthetic route for "FLY" compounds involves the construction of the central tetrahydrobenzodifuran core, followed by the addition of the ethylamine side chain.[\[5\]](#)

A key intermediate is the heterocyclic nucleus, tetrahydrobenzo[1,2-b;4,5-b']difuran, which can be synthesized from 1,4-bis(2-hydroxyethoxy)-benzene.[\[6\]](#) The synthesis proceeds through several key steps:

- Formylation: The tetrahydrobenzodifuran core undergoes a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position.
- Henry Reaction: A nitroaldol condensation (Henry reaction) between the resulting aldehyde and nitroethane forms the corresponding nitrostyrene derivative.
- Reduction: The nitro group is then reduced to an amine, typically using a reducing agent like lithium aluminum hydride (LAH), to yield 2C-H-Fly.
- Bromination: The final step is the electrophilic aromatic substitution to introduce a bromine atom at the 8-position, yielding **2C-B-Fly**.

[Click to download full resolution via product page](#)Figure 2: Generalized Synthesis Workflow for **2C-B-Fly**.

Analytical Methodologies

The identification and quantification of **2C-B-Fly** in forensic and research settings are typically achieved using modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification of **2C-B-Fly**.^[7]

- Sample Preparation: Typically involves an acid-base extraction to isolate the compound from the matrix.
- Instrumentation: An Agilent 5975 Series GC/MSD or similar instrument is used.^[7]
- Confirmation: Identification is confirmed by comparing the retention time and the electron ionization (EI) mass spectrum of the sample to a certified reference standard.^[7]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique provides high-resolution mass data, aiding in the unambiguous identification of the compound.^[7]

- Sample Preparation: Samples are often diluted in the mobile phase.^[7]
- Instrumentation: A Sciex X500R LC-QTOF-MS or a similar high-resolution mass spectrometer is employed.^[7]
- Confirmation: As with GC-MS, confirmation is based on the comparison of retention time and mass spectral data with a known standard.^[7]

Conclusion

2C-B-Fly remains a compound of significant interest to the scientific community due to its unique rigid structure and potent psychedelic properties. This guide has provided a detailed overview of its chemical identity, pharmacological action, and the methodologies used for its synthesis and analysis. Further research into its specific receptor kinetics, metabolism, and toxicology is necessary to fully understand its pharmacological profile and potential therapeutic or toxicological implications. The data and protocols summarized herein serve as a

foundational resource for professionals engaged in the study of novel psychoactive substances.

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